molecular formula C15H13NO3 B8151958 2-(Benzyloxy)-1-nitro-4-vinylbenzene

2-(Benzyloxy)-1-nitro-4-vinylbenzene

Cat. No.: B8151958
M. Wt: 255.27 g/mol
InChI Key: LNNRHCJCXJOZFB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-nitro-4-vinylbenzene is a synthetic chemical building block featuring an aryl-nitrovinyl group, which functions as a potent Michael acceptor. This structural motif is of significant interest in medicinal chemistry for the development of novel small-molecule proteasome inhibitors . The proteasome is a validated target for cancer therapy, and the electrophilic β-carbon of the nitrovinyl group can undergo covalent Michael addition with the catalytic threonine residue in the active site of the 20S proteasome, thereby inhibiting its chymotrypsin-like activity and inducing apoptosis in cancer cells . Research indicates that para-substitution with an alkoxy group, such as a methoxy group, on the phenyl ring of the β-carbon can enhance the inhibitory potency of such compounds against cancer cell lines like MCF-7 and PC-3 . This compound serves as a key intermediate for researchers exploring structure-activity relationships in the design of non-peptide proteasome inhibitors with potential antitumor properties. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethenyl-1-nitro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-12-8-9-14(16(17)18)15(10-12)19-11-13-6-4-3-5-7-13/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRHCJCXJOZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-nitro-4-vinylbenzene typically involves a multi-step process. One common method includes the nitration of 2-(Benzyloxy)-1-vinylbenzene, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-nitro-4-vinylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)-1-nitro-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-nitro-4-vinylbenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The vinyl group can participate in addition reactions, potentially modifying the activity of enzymes or receptors. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

1-Methoxy-4-(2-nitrovinyl)benzene (CAS 3179-10-0)

  • Molecular formula: C₉H₉NO₃.
  • Molecular weight : 179.17 g/mol.
  • Key differences: Replaces benzyloxy with a smaller methoxy group at position 1. Contains a nitrovinyl group (CH₂=CH-NO₂) at position 4 instead of a simple vinyl.
  • Impact: Increased polarity due to methoxy, enhancing solubility in polar solvents.

1-Nitro-4-vinylbenzene

  • Molecular formula: C₈H₇NO₂ (inferred).
  • Key differences :
    • Lacks both benzyloxy and additional substituents.
    • Simplified structure with nitro at position 1 and vinyl at position 4.
  • Impact :
    • Reduced steric hindrance, increasing reactivity in electrophilic substitution.
    • Lower molecular weight (153.15 g/mol) improves volatility .

4-(Benzyloxy)-2-methyl-1-nitrobenzene (CAS 22424-58-4)

  • Molecular formula: C₁₄H₁₃NO₃.
  • Molecular weight : 243.26 g/mol.
  • Key differences :
    • Benzyloxy at position 4 (vs. position 2 in the target compound).
    • Contains a methyl group at position 2.
  • Impact :
    • Methyl group increases lipophilicity and may stabilize the nitro group via hyperconjugation.
    • Positional isomerism alters electronic distribution, affecting regioselectivity in further substitutions .

1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene (CAS 1860-56-6)

  • Molecular formula: C₁₆H₁₅NO₄.
  • Molecular weight : 285.29 g/mol.
  • Key differences :
    • Additional methoxy group at position 2.
    • Nitrovinyl group at position 4.
  • Impact :
    • Dual alkoxy groups enhance electron donation, reducing nitro group reactivity.
    • Hazard profile includes flammability (H228) and skin/eye irritation (H315, H319) due to nitrovinyl .

4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5)

  • Molecular formula: C₁₃H₁₀ClNO₃.
  • Molecular weight : 263.68 g/mol.
  • Key differences :
    • Chlorine atom at position 1 instead of nitro.
    • Nitro group at position 2.
  • Impact :
    • Chlorine introduces electronegativity, favoring nucleophilic aromatic substitution.
    • Literature reports synthesis yields up to 99%, suggesting synthetic utility for halogenated analogs .

Research Findings and Implications

  • Electronic Effects : Benzyloxy groups increase steric bulk compared to methoxy, reducing reaction rates in crowded environments .
  • Reactivity : Vinyl groups enable polymerization or Diels-Alder reactions, while nitro groups direct electrophilic substitution to meta positions .
  • Synthetic Challenges : Halogenated analogs (e.g., CAS 79035-13-5) achieve high yields, suggesting that introducing halogens may optimize synthesis pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-1-nitro-4-vinylbenzene?

  • The synthesis typically involves:

  • Benzylation : Protecting a hydroxyl group on the benzene ring using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Nitrovinyl Introduction : Condensation of a nitroalkane with an aldehyde or ketone precursor under acidic or basic catalysis to form the vinylnitro group .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Example: (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene is synthesized via a Wittig-like reaction between a benzyloxy-substituted benzaldehyde and nitroethane .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ ~4.9–5.1 ppm, vinyl protons as doublets) .
  • X-ray Diffraction (XRD) : Determines crystal packing and stereochemistry. For example, 1-Benzyloxy-4-(2-nitroethenyl)benzene crystallizes in a monoclinic system (space group P2₁/c) with intermolecular π-π interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₅H₁₃NO₃: calc. 255.0895, obs. 255.0898) .

Q. What safety protocols are essential when handling this compound?

  • Engineering Controls : Use fume hoods or closed systems to avoid inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) if handling powders .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic nature of the nitrovinyl group influence reactivity in cross-coupling reactions?

  • The electron-withdrawing nitro group activates the vinyl moiety for nucleophilic additions or cycloadditions. For example, the nitrovinyl group participates in [4+2] Diels-Alder reactions with dienes to form bicyclic intermediates .
  • Steric hindrance from the benzyloxy group may limit regioselectivity in metal-catalyzed couplings (e.g., Suzuki-Miyaura), requiring optimized ligands (e.g., Pd(PPh₃)₄) .

Q. What are the challenges in studying the compound’s photophysical properties for organic electronics?

  • Solvatochromism : The nitrovinyl group exhibits polarity-dependent absorption/emission shifts, complicating comparisons across solvents. Use time-dependent DFT (TD-DFT) to model excited states .
  • Aggregation Effects : π-Stacking observed in XRD (e.g., intermolecular distances ~3.5 Å) may quench fluorescence. Test in thin films vs. solution .

Q. How can contradictory data on reaction yields be resolved during scale-up?

  • Case Study : Discrepancies in nitrovinyl condensation yields (40–70%) may arise from:

  • Impurity Profiles : Byproducts from over-oxidation (e.g., nitro groups converting to carbonyls). Monitor via TLC or HPLC .
  • Moisture Sensitivity : Use anhydrous solvents (e.g., molecular sieves in DMF) to suppress hydrolysis .
    • Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading) using response surface methodology .

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